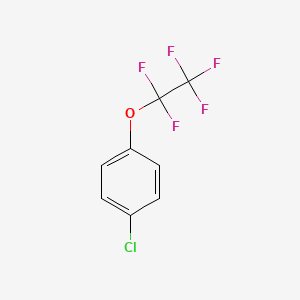

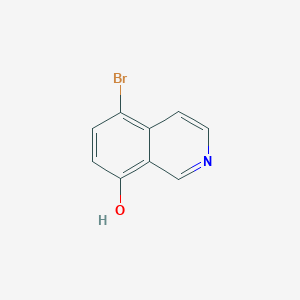

![molecular formula C13H8FNOS B6299711 2-(Benzo[d]thiazol-2-yl)-3-fluorophenol CAS No. 1928173-45-8](/img/structure/B6299711.png)

2-(Benzo[d]thiazol-2-yl)-3-fluorophenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(Benzo[d]thiazol-2-yl)-3-fluorophenol” is a chemical compound that belongs to the class of benzothiazole derivatives . Benzothiazole derivatives have been attracting much attention due to their wide range of applications in drug discovery, medicinal chemistry, and pharmaceutical chemistry . They are known to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .

Synthesis Analysis

The synthesis of benzothiazole derivatives has been reported extensively in many works with various methods . Some methods have the disadvantages of high temperature, toxic metallic catalysts, and long reaction times . In one study, a polymer containing a benzothiazole moiety was synthesized via a palladium-catalyzed Heck coupling reaction .

Molecular Structure Analysis

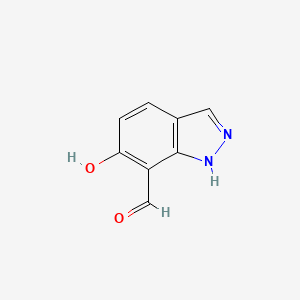

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Chemical Reactions Analysis

Benzothiazole derivatives have been known to undergo various chemical reactions. For instance, they have been used as starting materials for some heterocyclic transformations to produce biologically active compounds . In one study, benzothiazole derivatives underwent multi-component reactions with aromatic aldehydes and cyclohexan-1,3-dione .

Scientific Research Applications

2FBZ is a versatile compound that has a wide range of applications in the scientific community. It is used as a building block in organic synthesis, as a ligand in coordination chemistry, as a catalyst in catalytic reactions, and as a reagent in the synthesis of various organic compounds. Additionally, it has been used in the synthesis of pharmaceuticals, agricultural chemicals, and other biologically active compounds. Furthermore, 2FBZ has been studied for its potential applications in the fields of materials science, nanotechnology, and biotechnology.

Mechanism of Action

Target of Action

Benzothiazole derivatives have been reported to exhibit anti-tubercular activity, suggesting that they may target the mycobacterium tuberculosis bacterium

Mode of Action

tuberculosis . The specific interactions and resulting changes caused by 2-(Benzo[d]thiazol-2-yl)-3-fluorophenol remain to be elucidated.

Biochemical Pathways

Advantages and Limitations for Lab Experiments

2FBZ is a versatile compound that can be used in a variety of lab experiments. One of the main advantages of using 2FBZ is its low cost and availability. Additionally, it is relatively easy to synthesize and can be stored for extended periods of time. Furthermore, it has been shown to have a wide range of biological effects, making it a useful tool for studying various biological processes. However, one of the main limitations of using 2FBZ is that its effects on certain biological processes are still not well understood.

Future Directions

The potential applications of 2FBZ are vast and there are numerous future directions that can be explored. One of the main areas of research is the development of new synthetic methods for 2FBZ. Additionally, further research is needed to better understand the mechanisms by which 2FBZ exerts its biological effects. Furthermore, further research is needed to explore the potential therapeutic applications of 2FBZ, including its use as an anti-inflammatory, anti-oxidant, and anti-cancer agent. Finally, further research is needed to explore the potential applications of 2FBZ in materials science, nanotechnology, and biotechnology.

Synthesis Methods

2FBZ can be synthesized using a variety of methods. One of the most commonly used methods is the reaction of 2-aminothiophenol with 3-fluorobenzaldehyde in the presence of a base catalyst such as piperidine. This reaction occurs through a condensation reaction, which results in the formation of a new C-N bond. The product of this reaction is then purified by recrystallization. Other methods of synthesizing 2FBZ include the reaction of thiophenol with 2-fluorobenzaldehyde in the presence of a Lewis acid, the reaction of 2-aminobenzonitrile with 3-fluorobenzaldehyde in the presence of a base catalyst, and the reaction of 2-aminobenzonitrile with 2-fluorobenzaldehyde in the presence of a Lewis acid.

Biochemical Analysis

Biochemical Properties

2-(Benzo[d]thiazol-2-yl)-3-fluorophenol, like other thiazole derivatives, has been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific biochemical context. For instance, thiazole derivatives have been reported to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .

Cellular Effects

Thiazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-defined. Thiazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that thiazole derivatives exhibit excited-state intramolecular proton transfer (ESIPT) properties , which could potentially influence their stability, degradation, and long-term effects on cellular function.

Dosage Effects in Animal Models

Thiazole derivatives have been reported to exhibit anticonvulsant activity in animal models .

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. Thiazole derivatives are known to interact with various enzymes and cofactors .

Transport and Distribution

Thiazole derivatives have been reported to exhibit excited-state intramolecular proton transfer (ESIPT) properties , which could potentially influence their transport and distribution.

Subcellular Localization

Thiazole derivatives have been reported to exhibit excited-state intramolecular proton transfer (ESIPT) properties , which could potentially influence their subcellular localization.

properties

IUPAC Name |

2-(1,3-benzothiazol-2-yl)-3-fluorophenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FNOS/c14-8-4-3-6-10(16)12(8)13-15-9-5-1-2-7-11(9)17-13/h1-7,16H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGMULBYUWRTPIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC=C3F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

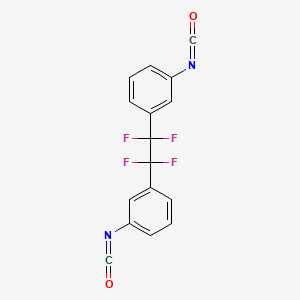

![6-Fluoro-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6299628.png)

![2,2'-[(1,1,2,2-Tetrafluoro-1,2-ethanediyl)bis(4,1-phenyleneoxy)]bis-ethanol](/img/structure/B6299697.png)